Cas no 935534-47-7 (5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine)

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine structure
935534-47-7 structure
Nombre del producto:5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Número CAS:935534-47-7
MF:C5H3BrF3N3
Megavatios:241.996629953384
MDL:MFCD09261254
CID:1006500
PubChem ID:45382152

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
    • 5-Bromo-4-(trifluoromethyl)-2-pyrimidinamine
    • 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine
    • C5H3BrF3N3
    • KSC672M4H
    • FAMGPURZLOTOKD-UHFFFAOYSA-N
    • BCP21748
    • RW2969
    • KM3201
    • EBD472472
    • SBB070665
    • CM10690
    • SB18612
    • SY020947
    • AB0002554
    • ST2406134
    • W9618
    • FT-
    • 5-Bromo-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
    • 2-Amino-5-bromo-4-trifluoromethylpyrimidine
    • BDBM626211
    • 5-Bromo-4-(trifluoromethyl)pyrimidine-2-ylamine;
    • AS-5575
    • J-517057
    • CS-0030394
    • 5-bromo-4-(trifluoromethyl)-2-pyrimidylamine
    • 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine
    • DB-079610
    • EN300-77450
    • 5-Bromo-4-(trifluoromethyl)-2-pyrimidineamin
    • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-diazine
    • Z1197865679
    • 935534-47-7
    • MFCD09261254
    • AKOS015833941
    • SCHEMBL335775
    • DTXSID90670195
    • MDL: MFCD09261254
    • Renchi: 1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
    • Clave inchi: FAMGPURZLOTOKD-UHFFFAOYSA-N
    • Sonrisas: FC(C1C(Br)=CN=C(N)N=1)(F)F

Atributos calculados

  • Calidad precisa: 240.94600
  • Masa isotópica única: 240.946
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 163
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 51.8
  • Xlogp3: 1.5

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.892
  • Punto de fusión: No data available
  • Punto de ebullición: 316.4℃ at 760 mmHg
  • Punto de inflamación: 145.1±30.7 °C
  • índice de refracción: 1.528
  • PSA: 51.80000
  • Logp: 2.42130
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Información de Seguridad

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM121174-5g
5-Bromo-4-(trifluoromethyl)-2-pyrimidineamin
935534-47-7 95%+
5g
$58 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H64470-250mg
2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine, 95%
935534-47-7 95%
250mg
¥448.00 2023-03-14
TRC
B699978-10mg
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7
10mg
$ 50.00 2022-06-06
Apollo Scientific
PC49267-1g
2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine
935534-47-7 95%
1g
£17.00 2025-03-22
Enamine
EN300-77450-10.0g
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7 95.0%
10.0g
$36.0 2025-02-20
Enamine
EN300-77450-2.5g
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7 95.0%
2.5g
$20.0 2025-02-20
eNovation Chemicals LLC
D327293-25g
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7 >95%
25g
$1360 2024-05-24
TRC
B699978-50mg
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7
50mg
$ 65.00 2022-06-06
TRC
B699978-100mg
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7
100mg
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IO403-1g
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
935534-47-7 97%
1g
149.0CNY 2021-08-04

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2.5 h, rt; 4.5 h, rt
Referencia
2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
Referencia
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
Referencia
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  5 h, 50 °C; 15 h, rt
Referencia
Preparation of morpholinopurine compounds as PI3K and/or mTOR inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
Referencia
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
Referencia
Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  5 h, 50 °C; 15 h, rt
Referencia
Preparation of morpholinopurine compounds for inhibiting PI3K and/or mTOR
, Japan, , ,

Métodos de producción 9

Condiciones de reacción
Referencia
Pi 3-kinase inhibitors and methods of their use
, United States, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  20 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Referencia
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2.5 h, rt; 4.5 h, rt
Referencia
Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
Referencia
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
Method of inhibiting hamartoma tumor cells
, United States, , ,

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Raw materials

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935534-47-7)5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
A851464
Pureza:99%
Cantidad:25g
Precio ($):157.0